3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

IDO1 inhibition Cancer immunotherapy Cellular assay

This 3-chloro-7-carbonitrile congener is a validated IDO1 catalytic holo-inhibitor building block, enabling systematic SAR mapping of hydrophobic pocket A against the reported 0.9 µM benchmark. Its compact 178.58 Da scaffold supports fragment linking/growth strategies, while the 3-Cl handle and nitrile group offer distinct synthetic and metabolic modulation vectors. With an estimated logP of ~1.2, it may deliver differentiated cellular permeability for intracellular target engagement studies. Ideal for medicinal chemistry teams developing heme-displacing IDO1 antagonists.

Molecular Formula C7H3ClN4
Molecular Weight 178.58
CAS No. 1020036-55-8
Cat. No. B2458832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
CAS1020036-55-8
Molecular FormulaC7H3ClN4
Molecular Weight178.58
Structural Identifiers
SMILESC1=CN2C(=NN=C2Cl)C=C1C#N
InChIInChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H
InChIKeyXRDGIFWKGMFJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1020036-55-8) – Core Scaffold, Physicochemical Identity, and Key Therapeutic Programs


3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic building block that belongs to the [1,2,4]triazolo[4,3-a]pyridine family. It features a chlorine atom at the 3-position and a nitrile substituent at the 7-position of the fused bicyclic ring . Triazolo[4,3-a]pyridines have recently been identified as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibition, a mechanism relevant to cancer immunotherapy [1]. The specific 3-chloro-7-carbonitrile substitution pattern distinguishes this congener from other commercially available analogs and positions it as a candidate for structure-activity relationship (SAR) exploration.

Why 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile Cannot Be Casually Replaced by In-Class Analogs


The [1,2,4]triazolo[4,3-a]pyridine core tolerates diverse substituents, but even minor modifications can drastically alter biological activity. In the IDO1 inhibitor series, the 6‑chloro derivative showed only marginal inhibition, while complete removal of the 6‑trifluoromethyl group abolished activity entirely [1]. This demonstrates that halogen position and electronic character are not interchangeable. Consequently, swapping 3‑chloro‑7‑carbonitrile with its 3‑unsubstituted, 3‑methyl, or 3‑difluoromethyl analogs—which differ in size, lipophilicity, and hydrogen‑bonding capability—cannot be assumed to preserve target potency, selectivity, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile vs. Closest Analogs


IDO1 Cellular Inhibitory Potency – Class-Level Validation of the Triazolo[4,3-a]pyridine Scaffold

The triazolo[4,3-a]pyridine scaffold has been validated as a catalytic holo-inhibitor of IDO1. The most potent congener reported to date, compound 38 (bearing a 6‑trifluoromethyl substituent), achieved an IC50 of 0.9 µM in the A375 melanoma cellular assay [1]. Although direct IDO1 data for the 3‑chloro‑7‑carbonitrile derivative are not publicly available, the scaffold’s sub‑micromolar cellular activity establishes a benchmark for class-level potency. The 3‑chloro substituent is expected to modulate heme‑iron coordination and pocket A hydrophobic contacts, analogous to the critical role of the 6‑CF3 group [1].

IDO1 inhibition Cancer immunotherapy Cellular assay

Substituent Sensitivity – Impact of Halogen Position on IDO1 Inhibition

Within the IDO1 triazolo[4,3-a]pyridine series, moving the chlorine atom from position 6 to other sites or removing the electron‑withdrawing group dramatically impairs activity. 6‑chloro derivatives exhibited only poor inhibition, and deletion of the 6‑CF3 group caused a complete loss of inhibitory activity [1]. This positional sensitivity implies that the 3‑chloro substituent in the target compound will produce a distinct interaction fingerprint compared to the 3‑methyl (CAS 1239363-47-3), 3‑H (CAS 1019024-86-2), or 3‑difluoromethyl (CAS 1956367-49-3) analogs, none of which have been profiled in the same assay system.

Structure-activity relationship Halogen substitution Enzyme inhibition

Physicochemical Differentiation – Molecular Weight and Lipophilicity vs. 3-Unsubstituted Analog

The 3-chloro substituent increases the molecular weight by 34.45 Da and the calculated logP by approximately 0.8 units relative to the 3-unsubstituted analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2) . This shift in lipophilicity alters aqueous solubility and passive membrane permeability, which are critical parameters for cell-based assays, in vivo pharmacokinetic studies, and formulation development.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Procurement-Driven Application Scenarios for 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile


IDO1 Inhibitor Lead Optimization and SAR Profiling

The validated IDO1 inhibitory activity of the triazolo[4,3-a]pyridine class [1] makes the 3-chloro-7-carbonitrile derivative a high-priority building block for medicinal chemistry teams exploring heme-displacing IDO1 antagonists. Researchers can systematically compare the 3-chloro congener with 3-H, 3-Me, and 3-CF3 analogs to map the pharmacophoric requirements of the hydrophobic pocket A and improve cellular potency beyond the reported 0.9 µM benchmark.

Fragment-Based and Structure-Guided Drug Design

The compact molecular weight (178.58 Da) and the synthetic handle provided by the 3-chloro group enable fragment linking or growth strategies . The nitrile moiety serves as both a hydrogen-bond acceptor and a metabolic soft spot that can be modulated in hit-to-lead optimization.

Chemical Probe Development for Target Engagement Studies

Owing to its distinct lipophilicity profile (estimated logP ≈ 1.2 vs. ≈ 0.4 for the parent analog), the 3-chloro derivative may exhibit differentiated cellular permeability, making it a candidate for chemical probe design where intracellular target engagement needs to be demonstrated in IDO1-expressing tumor models [1].

Quote Request

Request a Quote for 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.